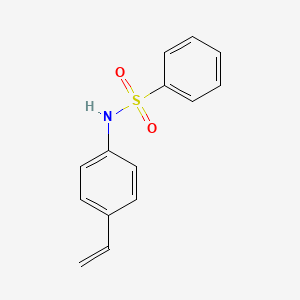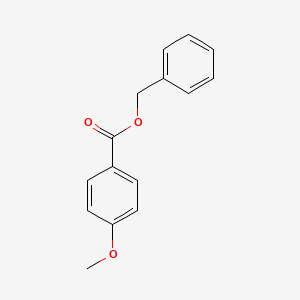![molecular formula C20H24Cl2S2 B14496039 1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] CAS No. 64826-29-5](/img/structure/B14496039.png)
1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] is an organic compound characterized by the presence of two sulfur atoms linking two benzene rings, each substituted with chloromethyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] typically involves the reaction of 3-(chloromethyl)-2,4,6-trimethylbenzene with sulfur sources under controlled conditions. One common method involves the use of disulfide linkages formed through the reaction of thiols or sulfur chlorides with the benzene derivative . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, yielding thiols.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene] involves its ability to interact with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, influencing cellular redox states and signaling pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Disulfanediylbis[2,4,6-trimethylbenzene]
- 1,1’-Disulfanediylbis[3-methylbenzene]
- 1,1’-Disulfanediylbis[3-(bromomethyl)-2,4,6-trimethylbenzene]
Uniqueness
The chloromethyl groups provide sites for further functionalization, while the trimethyl groups influence the compound’s steric and electronic properties .
Propiedades
Número CAS |
64826-29-5 |
|---|---|
Fórmula molecular |
C20H24Cl2S2 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-[[3-(chloromethyl)-2,4,6-trimethylphenyl]disulfanyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C20H24Cl2S2/c1-11-7-13(3)19(15(5)17(11)9-21)23-24-20-14(4)8-12(2)18(10-22)16(20)6/h7-8H,9-10H2,1-6H3 |
Clave InChI |
BSYQKVZENOQXJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CCl)C)SSC2=C(C=C(C(=C2C)CCl)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14495966.png)

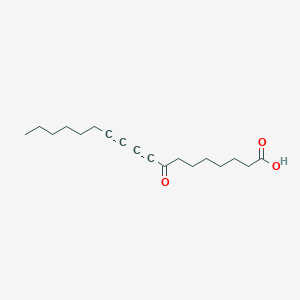
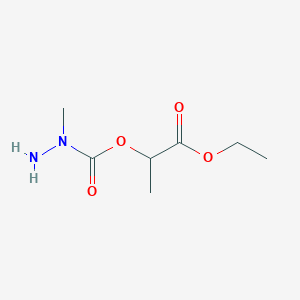
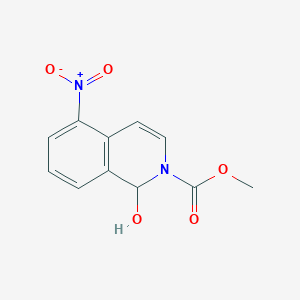
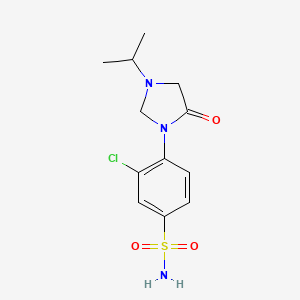
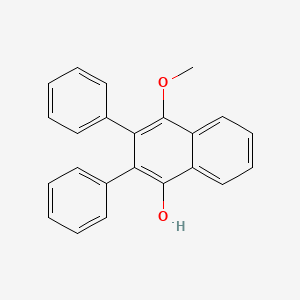
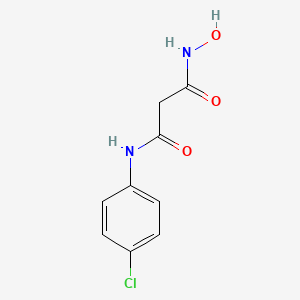
![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
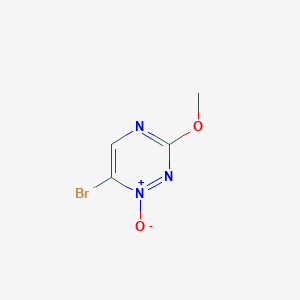
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)
